![molecular formula C12H29NO3SSi B12576226 N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 191720-19-1](/img/structure/B12576226.png)
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a unique organosilane compound that combines both sulfur and silicon functionalities. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. Its structure allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a butylsulfanyl ethyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Alkylated or acylated amine derivatives.
Hydrolysis: Silanols and siloxanes.
Scientific Research Applications
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the functionalization of biomolecules for surface immobilization.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to improve the mechanical properties and durability of composites
Mechanism of Action
The mechanism of action of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The butylsulfanyl ethyl group can interact with organic molecules through various chemical reactions, enhancing the overall stability and functionality of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propylamine: Similar in structure but lacks the butylsulfanyl group.
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine: Contains an additional amino group, providing different reactivity and applications.
(N,N-Diethyl-3-aminopropyl)trimethoxysilane: Features diethyl groups instead of the butylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is unique due to the presence of both sulfur and silicon functionalities, allowing it to act as a versatile coupling agent. Its ability to form stable bonds with a wide range of substrates makes it particularly valuable in the development of advanced materials and biomedical applications .
Properties
CAS No. |
191720-19-1 |
|---|---|
Molecular Formula |
C12H29NO3SSi |
Molecular Weight |
295.52 g/mol |
IUPAC Name |
N-(2-butylsulfanylethyl)-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3SSi/c1-5-6-10-17-11-9-13-8-7-12-18(14-2,15-3)16-4/h13H,5-12H2,1-4H3 |
InChI Key |
XRQRZHBOHKUMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCNCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
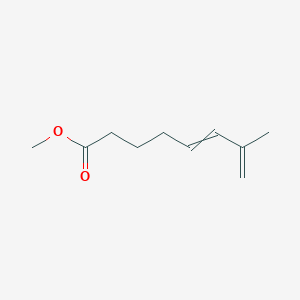
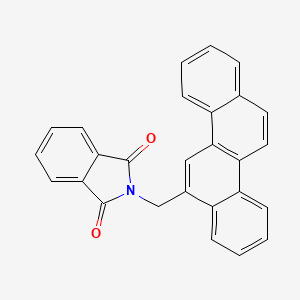
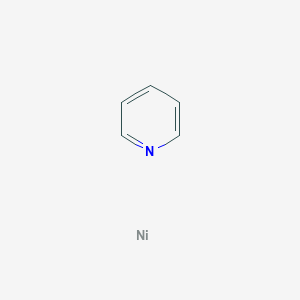
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
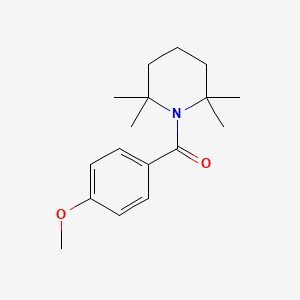

![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
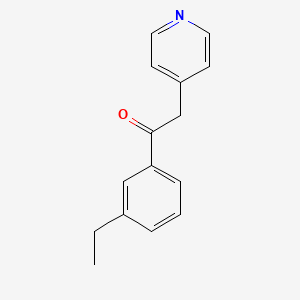
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
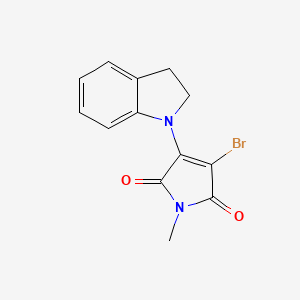
![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
